tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Description
Tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a phosphorylated nucleoside analog characterized by a 1,2,4-triazole ring substituted with a carbamoyl group at position 2. The compound features a ribofuranose-like oxolan backbone with three phosphate groups, forming a triphosphorylated structure stabilized as a tetrasodium salt.
Properties
Molecular Formula |
C8H11N4Na4O14P3 |
|---|---|
Molecular Weight |
572.07 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C8H15N4O14P3.4Na/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18);;;;/q;4*+1/p-4/t3-,4-,5-,8-;;;;/m1..../s1 |
InChI Key |
COMVNWDTONUXBE-VXYYNHTDSA-J |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C(=O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C(=O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves several steps, including the formation of the triazole ring, the dihydroxyoxolane moiety, and the subsequent phosphorylation reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the phosphoryl groups or the triazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can lead to the formation of reduced phosphoryl groups or modified triazole rings.
Scientific Research Applications
Food Industry
TSPP is extensively used in the food sector for several purposes:
- Emulsifier and Stabilizer : It helps maintain the texture and consistency of products like sauces, dressings, and dairy items by preventing separation of ingredients .
- Nutritional Enhancer : TSPP can serve as a source of phosphorus, which is essential for bone health .
- Water-Holding Capacity : In meat processing, TSPP improves the water-holding capacity of proteins, enhancing juiciness and overall quality. Studies have shown that TSPP can influence pH levels during meat processing, affecting the final product's texture .
Table 1: Applications of Tetrasodium Pyrophosphate in Food Products
| Application | Description | Examples |
|---|---|---|
| Emulsifier | Prevents separation of fat and water | Sauces, dressings |
| Nutritional Enhancer | Provides phosphorus for bone health | Meat products |
| Water-Holding Agent | Improves moisture retention in meats | Processed meats |
| Texturizer | Enhances mouthfeel and stability | Dairy products |
Dental Care
In dental products, TSPP is primarily used for its anticalculus properties:
- Tartar Control : TSPP forms a slightly alkaline solution that helps prevent the deposition of calcium and magnesium on teeth, thereby reducing tartar buildup .
- Plaque Reduction : It is included in commercial dental rinses to aid in plaque reduction before brushing .
Industrial Applications
TSPP finds applications beyond food and dental care:
- Cleaning Agents : It is used as a dispersant and emulsifier in cleaning products due to its ability to bind with metal ions .
- Water Treatment : Acts as a water softener by chelating hardness ions (calcium and magnesium), making it useful in various water treatment processes .
- Textile Industry : Utilized as a bleaching agent and wool degreasing agent .
Research Applications
Recent studies have explored the biochemical interactions of TSPP:
- Protein Interactions : Research indicates that TSPP can enhance protein crosslinking in meat through its interaction with microbial transglutaminase, improving product quality under oxidative conditions .
- Stability Studies : Investigations into the stability of compounds related to TSPP have shown its effectiveness in maintaining structural integrity in various environments, such as simulated gastric fluids .
Case Study 1: Meat Processing
A study examined the effect of varying concentrations of TSPP on water-holding capacity and pH levels in prerigor meat homogenates. Results indicated that increasing phosphate concentration positively influenced pH levels but did not show significant advantages over time when compared to controls .
Case Study 2: Dental Products
Clinical evaluations of toothpaste containing TSPP demonstrated significant reductions in tartar formation compared to control groups. The alkaline nature of TSPP contributed to its efficacy as a tartar control agent, although some patients reported sensitivity due to the compound's strong taste and alkalinity .
Mechanism of Action
The mechanism of action of tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The phosphoryl groups play a crucial role in these interactions, facilitating the binding to target molecules and modulating their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nucleoside Analogs with Modified Bases
- Structure: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphorylated derivative.
- Key Differences : Replaces the 3-carbamoyl-1,2,4-triazole with adenine, a natural purine base.
- Implications : Adenine-based analogs typically target viral polymerases (e.g., RNA-dependent RNA polymerase) but may suffer from rapid enzymatic degradation compared to synthetic heterocycles like triazoles .
- Structure: Features a 1ʹ-cyano-substituted ribose and a pyrrolo[2,1-f][1,2,4]triazin-7-yl base.
- Key Differences : The target compound lacks the cyan group and uses a carbamoyl-triazole instead of a triazine.
- Implications : Remdesivir’s triphosphate form inhibits viral replication by acting as a chain terminator. The carbamoyl-triazole in the target compound may offer enhanced hydrogen bonding or resistance to hydrolysis .
- Structure : Contains adenine and a lactone ring.
- Key Differences : The target compound replaces adenine with a carbamoyl-triazole and lacks the lactone moiety.
- Implications : Thuringiensin’s lactone enhances stability but limits solubility, whereas the tetrasodium phosphate salt in the target compound improves bioavailability .
Triazole-Containing Phosphorylated Compounds
1,2,3-Triazole Derivatives ():
- Structure: 5-Deoxy-5-[4-(diethoxyphosphoryloxy)methyl-3-O-dodecyl-1H-1,2,3-triazol-1-yl]-xylofuranose.
- Key Differences : These compounds feature 1,2,3-triazoles and shorter phosphate chains.
- Implications : The target compound’s 1,2,4-triazole with a carbamoyl group may provide greater metabolic stability and binding specificity compared to 1,2,3-triazoles .
5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles ():
- Structure: Tetrazole-linked oxazoles with amino groups.
- Key Differences : The target compound’s triazole-phosphorylated structure is more analogous to nucleotides, whereas tetrazole-oxazoles are smaller and lack phosphate groups.
- Implications: Tetrazoles are potent bioisosteres for carboxylic acids, but the target compound’s triphosphate backbone better mimics endogenous nucleotides .
Physicochemical Comparison
Biological Activity
Tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses multiple functional groups that contribute to its biological activity. The presence of a triazole ring and a phosphoryl group suggests potential interactions with biological macromolecules such as enzymes and receptors. Its molecular structure can be summarized as follows:
- Chemical Formula : C₁₃H₁₈N₄O₇P
- Molecular Weight : 365.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with nucleoside pathways and signaling mechanisms. Specifically:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit moderate antiviral activity against various viruses, including influenza and HIV. For instance, derivatives of nucleoside analogues have shown enhanced efficacy in inhibiting viral replication through their triphosphate forms, suggesting that tetrasodium phosphate may operate through similar pathways .
- Purinergic Signaling : The compound may influence purinergic signaling pathways by acting on P2Y receptors. Activation of these receptors can lead to various intracellular responses such as increased calcium levels and stimulation of protein kinase C, which are critical for immune responses and cellular communication .
Antiviral Properties
A study highlighted that certain triazole-containing compounds demonstrated significant antiviral effects with IC50 values ranging from 15 μM to 51 μM against influenza virus A (H1N1) and HIV . The effectiveness of these compounds often correlates with their ability to penetrate cell membranes and be phosphorylated intracellularly.
Case Studies
- Influenza Virus Study : In a controlled experiment, derivatives similar to tetrasodium phosphate were tested against the influenza virus A/PR/8/34. The results indicated that modifications at the phosphate groups significantly enhanced antiviral potency compared to their parent compounds .
- HIV Replication Inhibition : Another study focused on the inhibition of HIV replication using triazole-based nucleoside analogues. The findings showed that the triphosphate derivatives exhibited up to tenfold increased activity compared to their non-phosphorylated counterparts .
Data Tables
| Compound Name | IC50 (μM) | Virus Target | Mechanism of Action |
|---|---|---|---|
| Compound A | 17.9 | Influenza A (H1N1) | Nucleoside analogue inhibition |
| Compound B | 51 | Influenza A (H1N1) | Triphosphate derivative |
| Compound C | 15 | HIV | Triphosphate phosphorylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

